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molecular formula C7H8ClF3N2O B142467 2-(Trifluoromethoxy)phenylhydrazine hydrochloride CAS No. 133115-76-1

2-(Trifluoromethoxy)phenylhydrazine hydrochloride

Cat. No. B142467
M. Wt: 228.6 g/mol
InChI Key: HKJKYLCWAFIGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846960B2

Procedure details

To a stirred solution of hydrochloric acid (37%, 1.6 L) at 0° C. is added 2-trifluoromethoxy-phenylamine (200 g, 113 mmol) followed by water (160 mL) and additional hydrochloric acid (160 mL). The mixture is warmed to room temperature, is stirred for 20 minutes, and is cooled to −5° C. A solution of sodium nitrite (82 g, 1.19 mmol) in water (400 mL) is added dropwise keeping the internal temperature below 0° C. The mixture is cooled to −5° C. and a solution of tin (II) chloride dihydrate (1020 g, 4520 mmol) in of HCl (37%, 3.2 L) is added dropwise keeping the internal temperature below 0° C. The mixture is warmed to room temperature, is stirred for 3 h, filtered, and washed with 6 N HCl (3 L) to obtain a yellow solid that is dried under vacuum overnight The title compound (115.8 g, 54%) is obtained pink-brown solid.
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
82 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
1020 g
Type
reactant
Reaction Step Four
Name
Quantity
3.2 L
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:13])([F:12])[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11].[N:14]([O-])=O.[Na+].O.O.[Sn](Cl)[Cl:21]>O>[ClH:21].[F:2][C:3]([F:12])([F:13])[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH:11][NH2:14] |f:2.3,4.5.6,8.9|

Inputs

Step One
Name
Quantity
1.6 L
Type
reactant
Smiles
Cl
Name
Quantity
200 g
Type
reactant
Smiles
FC(OC1=C(C=CC=C1)N)(F)F
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
82 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1020 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
3.2 L
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
160 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to −5° C
CUSTOM
Type
CUSTOM
Details
the internal temperature below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to −5° C.
CUSTOM
Type
CUSTOM
Details
the internal temperature below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed to room temperature
STIRRING
Type
STIRRING
Details
is stirred for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 6 N HCl (3 L)
CUSTOM
Type
CUSTOM
Details
to obtain a yellow solid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
that is dried under vacuum overnight The title compound (115.8 g, 54%)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
is obtained pink-brown solid

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
Cl.FC(OC1=C(C=CC=C1)NN)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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